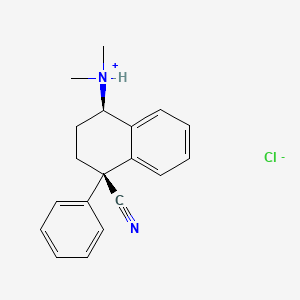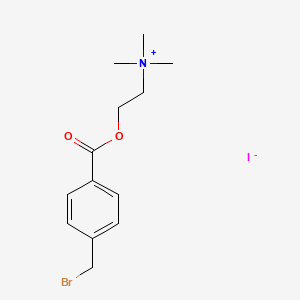
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one is a heterocyclic organic compound with the molecular formula C13H20OS2 and a molecular weight of 256.427 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dithiolan ring fused to a bicycloheptane core. It is primarily used in research and experimental applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one typically involves the reaction of a bicycloheptanone derivative with a dithiolane compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s bicyclic structure may enable it to fit into specific binding sites on enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
4-(1,3-Dithiolan-2-yl)-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one: A closely related compound with similar structural features.
2-(1,3-Dithiolan-2-yl)-4,7,7-trimethylbicyclo(3.1.1)heptan-3-one: Another analog with slight variations in the bicyclic core.
Uniqueness
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one is unique due to its specific combination of a dithiolan ring and a bicycloheptane core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
60771-15-5 |
|---|---|
分子式 |
C13H20OS2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
2-(1,3-dithiolan-2-yl)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C13H20OS2/c1-7-8-6-9(13(8,2)3)10(11(7)14)12-15-4-5-16-12/h7-10,12H,4-6H2,1-3H3 |
InChI 键 |
HMBSIVDUNBKZJS-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CC(C2(C)C)C(C1=O)C3SCCS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)










![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)


